[1,3]Dioxolo[4,5-b]pyridine-2-thione
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Overview
Description
[1,3]Dioxolo[4,5-b]pyridine-2-thione is a heterocyclic compound that features a fused ring system consisting of a dioxole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-b]pyridine-2-thione typically involves multi-step reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures (around 100°C) under neat reaction conditions . This method is efficient, offering high yields and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial synthesis would likely involve continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
[1,3]Dioxolo[4,5-b]pyridine-2-thione has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential anticonvulsant properties. They have shown promising activity in preclinical seizure models.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Research has explored the interactions of this compound with various biological targets, including receptors and enzymes, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets. For instance, in the context of its anticonvulsant activity, it has been shown to interact with the GABA_A receptor, stabilizing its interactions and exhibiting good thermodynamic behavior . This interaction helps modulate neuronal activity and reduce seizure occurrences.
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-b]pyridine: Lacks the thione group but shares the core fused ring structure.
Thiazolo[4,5-b]pyridine: Contains a thiazole ring fused to a pyridine ring, offering different electronic properties and reactivity.
Pyrido[2,3-d]pyrimidine: Another fused ring system with distinct biological activities.
Uniqueness
[1,3]Dioxolo[4,5-b]pyridine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNSBNRLOPPXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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